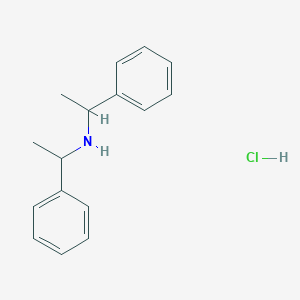
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral amine compound known for its applications in asymmetric synthesis and as a chiral auxiliary. It is widely used in organic chemistry for the synthesis of enantiomerically pure compounds. The compound is characterized by its high optical purity and specific rotation, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride typically involves the reaction of (S)-(-)-alpha-Methylbenzylamine with formaldehyde and a secondary amine or ammonia in a Mannich reaction . This reaction forms a β-amino-carbonyl compound, also known as a Mannich base. The reaction conditions usually involve the use of an acidic proton placed next to a carbonyl functional group, which undergoes amino alkylation.
Industrial Production Methods
Industrial production of this compound often employs large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include imines, primary amines, and substituted amine derivatives. These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the derivatization of chiral diols to analyze enantiomeric excess.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those requiring high optical purity.
Industry: The compound is employed in the production of chiral intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in asymmetric synthesis by providing a chiral environment that influences the stereochemistry of the reaction. The molecular targets and pathways involved include the formation of chiral intermediates and the stabilization of transition states during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-alpha-Methylbenzylamine
- (S)-(-)-1-Phenylethylamine
- ®-(+)-1-Phenylethylamine
Uniqueness
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride is unique due to its high optical purity and specific rotation, which make it particularly valuable in asymmetric synthesis. Compared to similar compounds, it offers superior enantioselectivity and efficiency in the formation of chiral centers .
Properties
IUPAC Name |
1-phenyl-N-(1-phenylethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)



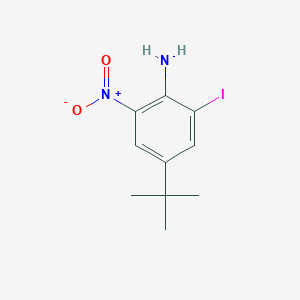

![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)


![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
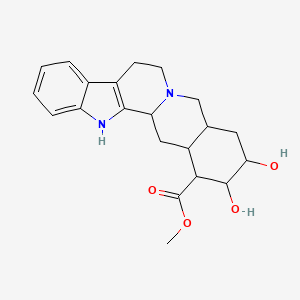
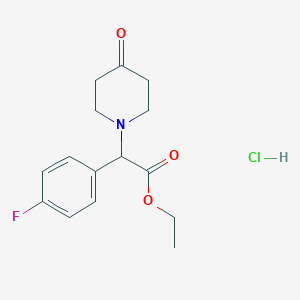
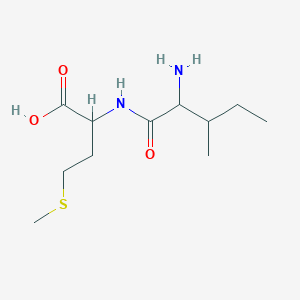
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
